(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione
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Description
“(3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione” is a chemical compound with the molecular formula C19H18N2O3 . It’s worth noting that the exact compound you’re asking about seems to be less common in the literature, and most of the available information refers to a similar compound, "(3aS,6aR)-1,3-dibenzyltetrahydro-1H-furo[3,4-d]imidazole-2,4-dione" .
Scientific Research Applications
Pharmaceuticals: Anticancer and Antimicrobial Agents
Imidazole derivatives, including selenophenoimidazole compounds, are known for their broad spectrum of biological activities. They have been studied for their potential as anticancer and antimicrobial agents . The unique structure of selenophenoimidazole allows for interaction with various biological targets, making it a valuable scaffold in drug design.
Agriculture: Fungicides and Herbicides
The compound’s derivatives can act as selective plant growth regulators , fungicides , and herbicides . Their ability to interfere with the growth of unwanted plants and fungi without harming crops makes them an essential tool in agricultural chemistry.
Synthetic Chemistry: Catalysts and Green Chemistry
In the realm of synthetic chemistry, imidazole derivatives are utilized as catalysts and in green chemistry applications . They serve as precursors in the synthesis of more complex molecules and are involved in reactions that aim to reduce environmental impact.
Material Science: Functional Materials
The versatility of imidazole derivatives extends to material science , where they are used to create functional materials . These materials have properties that can be harnessed in electronics, coatings, and other technological applications.
Biological Research: Enzyme Inhibitors
These compounds are also significant in biological research as enzyme inhibitors . By inhibiting specific enzymes, they can regulate biological pathways, which is crucial for understanding disease mechanisms and developing new therapies.
Chemical Organic Synthesis: Ionic Liquids and N-Heterocyclic Carbenes
Lastly, imidazole derivatives, including selenophenoimidazole, are important in the synthesis of ionic liquids and N-heterocyclic carbenes (NHCs) . These substances have unique properties that make them useful in a variety of chemical reactions and processes.
properties
IUPAC Name |
(3aS,6aR)-1,3-dibenzyl-6,6a-dihydro-3aH-selenopheno[3,4-d]imidazole-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2Se/c22-18-17-16(13-24-18)20(11-14-7-3-1-4-8-14)19(23)21(17)12-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2/t16-,17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJPFDYWPZACHY-IRXDYDNUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H](C(=O)[Se]1)N(C(=O)N2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2Se |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70661905 |
Source
|
Record name | (3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
385.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
61253-80-3 |
Source
|
Record name | (3aS,6aR)-1,3-Dibenzyltetrahydro-1H-selenopheno[3,4-d]imidazole-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70661905 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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